molecular formula C14H18BrMgNO2 B6288939 3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide 0.25 M in Tetrahydrofuran CAS No. 1173019-46-9

3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide 0.25 M in Tetrahydrofuran

Cat. No.: B6288939
CAS No.: 1173019-46-9
M. Wt: 336.51 g/mol
InChI Key: VPALMDYRGFPRQH-UHFFFAOYSA-M
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Description

3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide 0.25 M in Tetrahydrofuran is a specialized organomagnesium compound used in various chemical reactions, particularly in organic synthesis. This compound is a Grignard reagent, which is known for its ability to form carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide typically involves the reaction of 3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]bromobenzene with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction is typically conducted in large reactors equipped with systems to maintain an inert atmosphere and control the temperature .

Chemical Reactions Analysis

Types of Reactions

3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include aldehydes, ketones, and halides. The reactions are typically carried out in tetrahydrofuran as a solvent, under an inert atmosphere, and at controlled temperatures to ensure the desired product formation .

Major Products Formed

The major products formed from reactions involving this compound include alcohols, substituted aromatic compounds, and various coupled products, depending on the nature of the electrophile used .

Scientific Research Applications

3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide is used in a wide range of scientific research applications:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: It is employed in the modification of biomolecules for research purposes.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium bromide: A simpler Grignard reagent used in similar types of reactions.

    3-(Trimethylsilyl)phenylmagnesium bromide: Another Grignard reagent with a different substituent on the aromatic ring.

    3-(Methoxy)phenylmagnesium bromide: A Grignard reagent with a methoxy group on the aromatic ring.

Uniqueness

3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide is unique due to the presence of the 1,4-Dioxa-8-azaspiro[4.5]decyl group, which can impart different reactivity and selectivity compared to other Grignard reagents. This makes it particularly useful in the synthesis of complex molecules where specific reactivity is required .

Properties

IUPAC Name

magnesium;8-(phenylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18NO2.BrH.Mg/c1-2-4-13(5-3-1)12-15-8-6-14(7-9-15)16-10-11-17-14;;/h1-2,4-5H,6-12H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPALMDYRGFPRQH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=C[C-]=C3.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrMgNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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